Mass Shift Advantage vs. Triacetin-d5
Triacetin-d9 provides a mass shift of +9 Da relative to unlabeled triacetin, compared to only +5 Da for Triacetin-d5 . The larger mass shift reduces the risk of isotopic overlap between the analyte and internal standard channels, particularly in high-resolution mass spectrometry where natural isotopic abundance contributions may otherwise confound quantification [1]. Additionally, the +9 Da shift minimizes retention time deviation during reversed-phase LC separation—a known limitation of deuterated internal standards—improving co-elution fidelity and matrix effect compensation relative to lower-labeled alternatives [1].
Larger mass separation reduces isotopic crosstalk
Retention time deviation minimized with higher shift
| Evidence Dimension | Mass shift vs. unlabeled triacetin |
|---|---|
| Target Compound Data | +9 Da (Triacetin-d9, molecular weight 227.26 g/mol) |
| Comparator Or Baseline | +5 Da (Triacetin-d5, molecular weight 223.236 g/mol) |
| Quantified Difference | 4 Da greater mass separation |
| Conditions | LC-MS/MS isotope dilution assay; unlabeled triacetin MW = 218.20 g/mol |
Why This Matters
A larger mass shift reduces isotopic crosstalk and retention time deviation, directly improving assay accuracy and method ruggedness.
- [1] Labmate Online. (n.d.). How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
